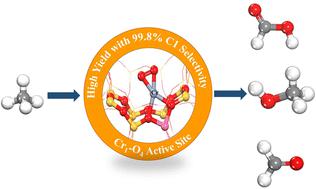ZSM-5-confined Cr1–O4 active sites boost methane direct oxidation to C1 oxygenates under mild conditions
EES Catalysis Pub Date: 2022-11-28 DOI: 10.1039/d2ey00080f
Abstract
Direct oxidation of methane (DOM) to value-added chemicals is of great significance but is still challenging under mild conditions. Herein, we report that Cr1–O4 as an active site in a ZSM-5 anchored Cr single atom catalyst (Cr1/ZSM-5 SAC) can efficiently catalyse the DOM to form value-added C1 oxygenated products with a productivity of 21 100 μmol gcat−1 h−1 and a selectivity of 99.8% at 50 °C within 30 min, which outperforms most reported state-of-the-art catalysts. Density functional theory (DFT) calculations and experimental results show that Cr1 atoms anchored on the wall of ZSM-5 micropores form the Cr1–O4 active sites, which boosts the formation of the reactive oxygen species (adsorbed OH species) and the activation of a C–H bond in CH4. We believe that our atomic-level design strategy on a non-noble metal offers an approach to rationally design efficient catalysts for methane conversion.
Recommended Literature
- [1] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [2] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†
- [3] A surface plasmon enabled liquid-junction photovoltaic cell
- [4] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [5] Front cover
- [6] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [7] Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†
- [8] Graphene-coated polymer foams as tuneable impact sensors†
- [9] Synthesis, structure and efficient electroluminescence of a heteroleptic dipyridylamido/bis(pyridylphenyl)iridium(iii) complex†
- [10] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†









